molecular formula C9H12N2O2S B13462257 N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide CAS No. 1420813-09-7

N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide

Cat. No.: B13462257
CAS No.: 1420813-09-7
M. Wt: 212.27 g/mol
InChI Key: AEGYMHWSFXFXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide is a chemical compound with a unique structure that includes a cyclopropyl group, a pyridinyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide typically involves the reaction of cyclopropylamine with pyridine-4-carboxaldehyde, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the sulfonation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved in these interactions are often studied using various biochemical and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide
  • N-cyclopropyl-N-(pyridin-3-yl)methanesulfonamide

Uniqueness

N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the pyridinyl group in the same molecule allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1420813-09-7

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

N-cyclopropyl-1-pyridin-4-ylmethanesulfonamide

InChI

InChI=1S/C9H12N2O2S/c12-14(13,11-9-1-2-9)7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2

InChI Key

AEGYMHWSFXFXIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.